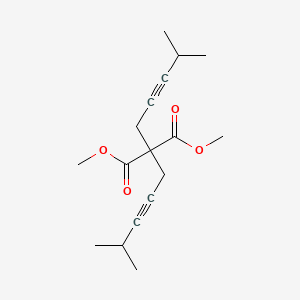
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of malonic acid, featuring two 4-methylpent-2-yn-1-yl groups attached to the central carbon atom of the propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alkynyl alcohols. One common method includes the reaction of dimethyl malonate with 4-methylpent-2-yn-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It is utilized in the production of advanced materials, such as specialty polymers and coatings.
作用机制
The mechanism of action of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. The pathways involved typically include nucleophilic addition, elimination, and substitution mechanisms.
相似化合物的比较
Similar Compounds
- Dimethyl propargylmalonate
- Dimethyl 2,2-di(prop-2-yn-1-yl)malonate
- Dimethyl 2-methyl-2-(pent-4-yn-1-yl)propanedioate
Uniqueness
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is unique due to the presence of two 4-methylpent-2-yn-1-yl groups, which impart distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where specific spatial arrangements are required. Its reactivity and versatility in various chemical reactions also set it apart from other similar compounds.
属性
CAS 编号 |
489448-35-3 |
|---|---|
分子式 |
C17H24O4 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
dimethyl 2,2-bis(4-methylpent-2-ynyl)propanedioate |
InChI |
InChI=1S/C17H24O4/c1-13(2)9-7-11-17(15(18)20-5,16(19)21-6)12-8-10-14(3)4/h13-14H,11-12H2,1-6H3 |
InChI 键 |
AMKGVKBEOBKNRA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C#CCC(CC#CC(C)C)(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


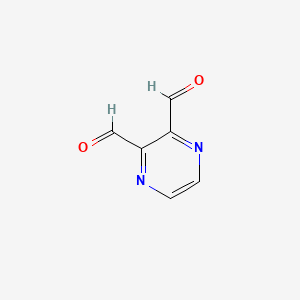
![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
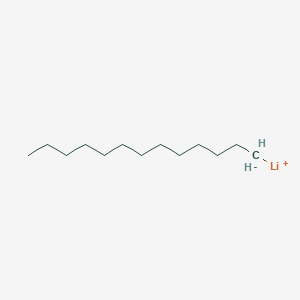
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
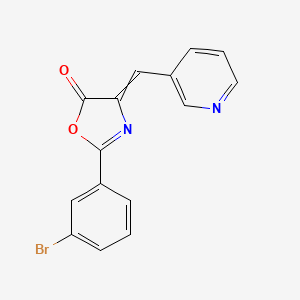
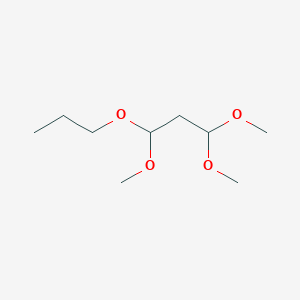
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
